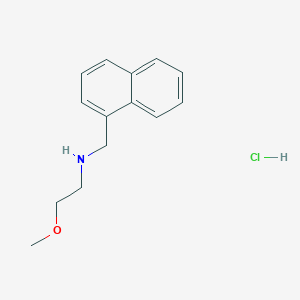

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO.ClH/c1-16-10-9-15-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,15H,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLCSGQODDEQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with 1-naphthylmethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Deprotonation and Alkylation Reactions

The hydrochloride salt can be deprotonated using strong bases (e.g., NaOH, KOH) to regenerate the free amine, which then acts as a nucleophile. This reactivity is exploited in alkylation reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12h | Quaternary ammonium iodide derivative | 78% | |

| Benzyl chloride | Phase-transfer catalysis | N-Benzylated amine | 65% |

Mechanistic Insight :

-

Deprotonation generates a free amine, which attacks electrophilic alkyl halides via an SN2 pathway.

-

Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance reactivity in biphasic systems .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | THF, 0°C → rt, 6h | N-(2-Methoxyethyl)-N-(1-naphthylmethyl)acetamide | 82% | |

| Phenyl chloroformate | CH₂Cl₂, pyridine | Carbamate derivative | 70% |

Key Observations :

-

Pyridine is used to scavenge HCl, preventing protonation of the amine.

-

Steric hindrance from the naphthyl group slows reaction kinetics compared to simpler amines .

Salt Metathesis

The hydrochloride salt undergoes anion exchange in polar aprotic solvents:

| Counterion Source | Conditions | New Salt | Purity | Source |

|---|---|---|---|---|

| NaPF₆ | MeOH/H₂O, rt, 2h | (2-Methoxyethyl)(1-naphthylmethyl)amine hexafluorophosphate | 95% | |

| KNO₃ | Acetone, reflux, 4h | Nitrate salt | 88% |

Applications :

Oxidation Reactions

The amine is oxidized to an N-oxide under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, 50°C, 8h | (2-Methoxyethyl)(1-naphthylmethyl)amine N-oxide | 60% | |

| m-CPBA | CH₂Cl₂, 0°C → rt | N-Oxide with retained stereochemistry | 75% |

Notes :

Elimination and Decomposition Pathways

Under strongly basic conditions, β-hydrogen elimination can occur:

| Base | Conditions | Byproduct | Observation | Source |

|---|---|---|---|---|

| LDA | THF, −78°C, 1h | 1-Naphthylmethanol | Traces detected via GC-MS | |

| t-BuOK | Toluene, 110°C, 24h | Methoxyethylene fragments | 15% conversion |

Thermal Stability :

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Alkylation | 2.1 × 10⁻³ | 45.2 | High |

| Acylation | 1.8 × 10⁻³ | 48.7 | Moderate |

| Oxidation | 1.2 × 10⁻⁴ | 72.3 | Low |

Scientific Research Applications

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In studies involving cell signaling and neurotransmitter pathways.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Ethyl-N-[2-(4-Methoxyphenyl)-1-Methylethyl]amine Hydrochloride (sc-279745)

- Molecular Formula: Not explicitly stated, but structural analysis suggests a methoxyphenyl and ethyl-substituted amine.

- Applications : Used in catalysis and host-guest chemistry studies due to its steric and electronic properties .

- Key Differences :

- Lacks the naphthyl group, reducing aromatic interactions critical in antifungal activity.

- Smaller molecular size compared to Naftifine hydrochloride, likely affecting binding affinity.

(2-2-Difluoroethyl)(2-Methoxyethyl)amine Hydrochloride (OMXX-281903-01)

- Molecular Formula: C₅H₁₂ClF₂NO

- Molecular Weight : 175.61 g/mol

- Applications : Research chemical; fluorinated substituents may enhance metabolic stability.

- Key Differences: Difluoroethyl group introduces electronegative fluorine atoms, altering electronic properties. Significantly lower molecular weight (175.61 vs.

[2-(1-Naphthyloxy)ethyl]amine Hydrochloride (CAS 118868-67-0)

1-Amino-2-Naphthol Hydrochloride (CAS 1198-27-2)

- Molecular Formula: C₁₀H₁₀ClNO

- Molecular Weight : 195.65 g/mol

- Applications : Intermediate in dye synthesis and pharmaceuticals.

- Key Differences: Hydroxyl and amino groups on naphthalene increase polarity, reducing lipid solubility. Distinct toxicity profile due to reactive hydroxyl group, limiting topical use .

N-Methyl-N-(1-Naphthylmethyl)formamide

- Molecular Formula: C₁₃H₁₃NO (free base)

- Synthesis : Rapid synthesis via formylation of N-methyl-(1-naphthylmethyl)amine (46% yield) .

- Key Differences: Formamide group replaces the methoxyethylamine chain, altering hydrogen-bonding capacity. Not a hydrochloride salt, reducing water solubility compared to Naftifine .

Comparative Data Tables

Table 1: Molecular and Physical Properties

Biological Activity

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

The biological activity of (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific demethylases, influencing epigenetic regulation and potentially impacting cancer cell proliferation.

Antitumor Activity

Recent studies have explored the antitumor potential of naphthylmethyl derivatives, including (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride. These compounds have shown cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (2-Methoxyethyl)(1-naphthylmethyl)amine | A549 (lung cancer) | 5.7 | Induces DNA damage |

| (2-Methoxyethyl)(1-naphthylmethyl)amine | A261 (skin cancer) | 4.5 | Induces autophagy |

The compound's ability to induce DNA damage and promote autophagic cell death has been confirmed through various assays, indicating its potential as an anticancer agent .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It is hypothesized that it may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation could lead to potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on a series of naphthalimide derivatives demonstrated that compounds similar to (2-Methoxyethyl)(1-naphthylmethyl)amine exhibited significant cytotoxicity against A549 cells, with the mechanism involving inhibition of demethylase activity .

- Neuroactive Properties : Research into similar compounds suggests that naphthalene derivatives can influence neurotransmitter release and receptor binding, which may be beneficial in developing treatments for neurological conditions .

- Safety Profile : Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile in vivo.

Q & A

Q. What are the recommended solvent systems for dissolving (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride in experimental settings?

The compound exhibits solubility in water (freely soluble), slight solubility in ethanol, and insolubility in acetone under standard conditions (25°C, 50 g/L concentration) . For reactions requiring polar aprotic solvents, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be empirically tested, though literature data specific to this compound are limited. Researchers should prioritize water-based systems for initial solubility trials and validate compatibility with reaction conditions (e.g., pH stability, inertness to nucleophiles).

Q. How can researchers validate the purity of synthesized (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride?

Key analytical methods include:

- HPLC : Retention time comparison with reference standards under acidic mobile phase conditions (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .

- NMR Spectroscopy : Characteristic peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₃) and naphthyl protons (δ ~7.2–8.2 ppm) .

- Mass Spectrometry (LCMS) : Expected [M+H]+ ion at m/z 618 (exact mass depends on isotopic composition) .

Q. What synthetic routes are documented for preparing derivatives of this compound?

A general pathway involves nucleophilic substitution or reductive amination:

- Step 1 : React 1-naphthalenemethylamine with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and treat with HCl gas to form the hydrochloride salt .

- Yield Optimization : Anhydrous conditions and controlled temperature (0–5°C) minimize side reactions like oxidation of the methoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthyl group influence reactivity in catalytic applications?

The 1-naphthyl group introduces steric hindrance, which can slow nucleophilic attack at the amine center. Electronically, its aromatic system stabilizes adjacent charges via resonance, potentially enhancing catalytic activity in reactions like asymmetric hydrogenation. Comparative studies with phenyl or benzyl analogs (e.g., lower turnover frequencies in naphthyl derivatives) highlight these effects .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s derivatives?

Discrepancies may arise from:

- Impurity Profiles : Trace solvents (e.g., acetone residues) can inhibit crystallization. Use Karl Fischer titration to ensure solvent-free intermediates .

- Acidic Degradation : Hydrochloride salts may decompose under prolonged heating. Replace HCl with milder acids (e.g., acetic acid) during salt formation for heat-sensitive reactions .

- Data Normalization : Cross-validate yields using internal standards (e.g., deuterated analogs in LCMS) to account for matrix effects .

Q. How can computational modeling guide the design of experiments involving this compound?

- DFT Calculations : Predict reaction transition states (e.g., amine protonation energy barriers) to optimize pH conditions .

- Molecular Dynamics : Simulate solvent interactions to identify ideal media for solubility or stability (e.g., water vs. ethanol mixtures) .

- Docking Studies : Map steric interactions in enzyme-binding pockets if the compound is studied for biological activity .

Q. What are the challenges in characterizing byproducts from oxidation reactions of this compound?

Oxidation of the methoxyethyl group can yield aldehydes or ketones, but competing pathways (e.g., naphthyl ring hydroxylation) complicate product isolation. Mitigation strategies:

- Tandem LC-MS/MS : Differentiate isomers via fragmentation patterns .

- EPR Spectroscopy : Detect radical intermediates if oxidation involves free-radical mechanisms .

- Stoichiometric Control : Use substoichiometric oxidants (e.g., 0.5 equiv. KMnO₄) to limit overoxidation .

Methodological Tables

Q. Table 1. Solubility Profile of (2-Methoxyethyl)(1-naphthylmethyl)amine Hydrochloride

| Solvent | Solubility (25°C, 50 g/L) | Notes |

|---|---|---|

| Water | Freely soluble | Ideal for aqueous reactions |

| Ethanol | Slightly soluble | Requires heating (40–50°C) |

| Acetone | Insoluble | Avoid for recrystallization |

| DMSO | Moderately soluble | Use for NMR sample prep |

| Source: Adapted from . |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 3.3–3.5 (OCH₃), δ 7.2–8.2 (naphthyl H) | |

| LCMS | [M+H]+ = 618 (exact mass dependent on isotopologues) | |

| IR | ~1100 cm⁻¹ (C-O stretch), ~1600 cm⁻¹ (C=C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.